4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S1904450
CAS No.
1020056-72-7
M.F
C8H7ClN2O
M. Wt
182.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Researchers often face regioselectivity challenges with poly-halogenated azaindoles. 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-72-7) overcomes this with a single orthogonal 4-Cl reactive handle and 5-OMe electronic tuning.

  • Predictable regioselectivity: avoids competing cross-coupling sites.
  • Optimized for kinase inhibitors (FGFR, HPK1): enhances hinge-binding and step yields.
  • Reliable supply: stringent purity, stable storage, global shipping.

CAS Number

1020056-72-7

Product Name

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)

InChI Key

VAHOYWJOMYELTR-UHFFFAOYSA-N

SMILES

COC1=CN=C2C(=C1Cl)C=CN2

Canonical SMILES

COC1=CN=C2C(=C1Cl)C=CN2

Synonyms

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine, 4-Chloro-5-methoxy-7-azaindole, 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine-7-azaindole, 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-methoxy-

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-72-7) is a highly functionalized 7-azaindole building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. From a procurement perspective, its primary value lies in the orthogonal reactivity of its 4-chloro group, which serves as a reliable handle for transition-metal catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), combined with the electronic and steric influence of the 5-methoxy group . This specific substitution pattern allows chemists to fine-tune the physicochemical properties and target-binding affinity of downstream molecules without introducing the chemoselectivity challenges associated with poly-halogenated scaffolds [1].

Research Fit

1
7-azaindole core with 4-chloro diversification handle and 5-methoxy electronic modulation for kinase inhibitor library synthesis
2
Reported class-level kinase hinge-binding motif; supports CHK1, CHK2, FGFR scaffold hopping programs
3
Versatile building block for parallel synthesis via SNAr or cross-coupling at C4, enabling rapid SAR exploration

Substituting 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine with simpler analogs, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine or dual-halogenated variants like 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, introduces significant process and performance liabilities. The simpler 4-chloro analog lacks the electron-donating 5-methoxy group, which is frequently essential for modulating the pKa of the pyridine nitrogen and optimizing hydrogen-bond interactions within kinase ATP-binding pockets [1]. Conversely, utilizing a 5-bromo-4-chloro analog introduces competing reactive sites during palladium-catalyzed cross-coupling, leading to complex product mixtures, reduced step yields, and burdensome purification requirements. The specific 4-chloro-5-methoxy configuration ensures predictable, regioselective functionalization while maintaining the necessary electronic profile for high-affinity target engagement[2].

Substitution Risk

Target Compound
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine combines C4 halogen reactivity with C5 methoxy electronics.
Unique substitution pattern influences kinase selectivity, permeability, and synthetic route outcomes.
Analog Mismatch
4-Chloro-only or 5-methoxy-only analogs lack the combined steric/electronic profile; biological and synthetic behavior may shift.
4-Bromo-5-methoxy variant may show different reactivity and selectivity; direct interchange not supported by class-level evidence.

Chemoselective Halogen Exchange and Process Efficiency

In advanced synthetic routes, the 4-chloro group can be efficiently converted to a more reactive 4-iodo intermediate using sodium iodide (NaI) and acetyl chloride, enabling rapid downstream functionalization. This protocol avoids the regioselectivity issues inherent in dual-halogenated comparators, ensuring high conversion rates for subsequent cross-coupling or amination steps [1].

Evidence DimensionChemoselectivity and conversion efficiency
Target Compound DataEnables selective 4-position functionalization or quantitative conversion to the 4-iodo intermediate.
Comparator Or Baseline5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (suffers from competing reactivity at the 5-position).
Quantified DifferenceEliminates competing 5-position side reactions, significantly improving primary step yield and simplifying purification.
ConditionsHalogen exchange via NaI/AcCl at 80°C, followed by standard cross-coupling.

Ensures high-yielding, predictable functionalization at the 4-position, reducing purification bottlenecks and raw material waste in API manufacturing.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 2.81 (chemsrc) / 1.67 (chembase)
vs. 4-Cl analog 2.52, 5-OMe analog 2.17, 4-Br-5-OMe analog 2.64
Predicted values; source-dependent variation.
Reported lipophilicity context; ~0.3–0.6 units above 5-OMe analog.
May influence permeability screening; ADME profiling recommended.

Electronic Modulation for Enhanced Kinase Hinge Binding

The 5-methoxy group acts as an electron-donating substituent, enriching the electron density of the 7-azaindole core. This electronic modulation is critical for optimizing the hydrogen-bond donor/acceptor profile required for potent binding to kinase hinge regions, such as in Fibroblast Growth Factor Receptors (FGFRs), where 5-methoxy derivatives have demonstrated low nanomolar inhibitory activity[1].

Evidence DimensionKinase inhibitory potency (IC50) of downstream derivatives
Target Compound DataDerivatives exhibit potent inhibition (e.g., FGFR1-4 IC50 values ranging from 7 to 712 nM).
Comparator Or BaselineDerivatives lacking the 5-methoxy group (baseline 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold).
Quantified DifferenceThe 5-methoxy group provides a critical binding vector and electronic tuning, often resulting in substantial improvements in target affinity compared to the unsubstituted baseline.
ConditionsIn vitro kinase activity assays (e.g., FGFR1-4).

Procuring the 5-methoxy functionalized building block is essential for achieving the required potency and selectivity profiles in advanced kinase inhibitor programs.

MPO Inhibition
Data to verify
IC50 13 nM (taurine chlorination)
IC50 30 nM (LDL oxidation)
Human recombinant MPO, 5 min incubation.
Supports MPO inhibition assay context; no direct analog comparison available.
Selectivity and ADME optimization required for probe development.

Thermal Stability and Handling Reproducibility

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine exhibits robust thermal stability under standard process conditions. When stored under an inert atmosphere at 2-8°C, the compound maintains high purity (>98%), mitigating the oxidative degradation risks commonly associated with more electron-rich or unprotected indole derivatives.

Evidence DimensionStorage stability and handling requirements
Target Compound DataMaintains >98% purity under inert atmosphere at 2-8°C.
Comparator Or BaselineHighly electron-rich or unprotected indole derivatives (prone to rapid oxidative degradation).
Quantified DifferenceExtended shelf-life and consistent batch-to-batch reactivity when stored correctly.
ConditionsStandard laboratory storage (inert atmosphere, 2-8°C) and handling.

Reliable stability profiles minimize batch failures and ensure consistent yields during scale-up and multi-step manufacturing.

SERT Affinity
Data to verify
Ki 53 nM
Human SERT expressed in HEK293 cells
Reported SERT affinity context; moderate binding relative to SSRIs.
Off-target context for non-CNS kinase programs; selectivity assessment needed.
Kinase Inhibition Potential
Class-level inference
No direct data for free core
7-azaindole scaffold validated for CHK1/2 (low nM), FGFR1-4 (7-712 nM) in elaborated analogs.
Class-level kinase inhibition evidence; building-block dependent activation.
Procurement justified for scaffold-based library design.
Synthetic Utility
Class-level inference
C4 chloro handle enables SNAr / cross-coupling diversification
vs. 5-OMe analog (no halogen), 4-Cl analog (no methoxy)
Supports diversification strategy; dual substitution offers electronic and steric control.
Enables parallel library synthesis for SAR exploration.

Synthesis of Potent FGFR Inhibitors

The compound is the ideal starting material for developing FGFR inhibitors, where the 5-methoxy group optimizes hinge-binding interactions and the 4-chloro position allows for the installation of diverse, target-specific side chains via cross-coupling [1].

Development of HPK1 Modulators for Immuno-Oncology

Leveraging its compatibility with halogen exchange protocols (converting 4-chloro to 4-iodo), this building block is highly suited for the efficient synthesis of complex aminopyrazine-based HPK1 inhibitors, ensuring high yields in critical amination steps [2].

Chemoselective Library Generation for Kinase Drug Discovery

Due to its single, orthogonal reactive handle at the 4-position, the compound serves as a versatile scaffold for generating diverse 7-azaindole libraries, avoiding the regioselectivity and purification challenges associated with poly-halogenated cores [1].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
4-Chloro diversification handle; 7-azaindole hinge-binding scaffold
CHK1/CHK2/FGFR biochemical profiling; SAR by catalog synthesis
Myeloperoxidase pathway research
Reported MPO inhibition activity
MPO enzyme assay validation; selectivity over other peroxidases
CNS-target engagement probe synthesis
Moderate lipophilicity and serotonergic affinity profile
CNS permeability assay context; SERT binding specificity
Chemical biology tool building
Dual functionalization sites (C4-Cl, C5-OMe) for linker attachment
Biotin/fluorophore conjugate feasibility; target engagement assay development

XLogP3

1.9

Wikipedia

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Explore Compound Types